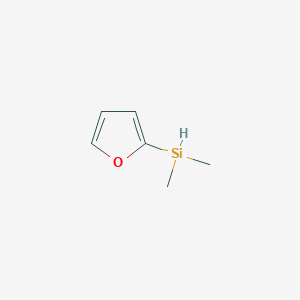
Furan-2-yl(dimethyl)silane
Description
Furan-2-yl(dimethyl)silane is an organosilicon compound featuring a dimethylsilane group directly bonded to a furan ring at the 2-position. Its molecular formula is C₇H₁₀OSi (molecular weight ≈ 138.24 g/mol). The furan moiety introduces aromaticity and oxygen-based electron-donating effects, while the dimethylsilane group contributes to hydrophobicity and silicon-centered reactivity. This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its hybrid organic-inorganic character.
Properties
CAS No. |
13271-68-6 |
|---|---|
Molecular Formula |
C6H10OSi |
Molecular Weight |
126.23 g/mol |
IUPAC Name |
furan-2-yl(dimethyl)silane |
InChI |
InChI=1S/C6H10OSi/c1-8(2)6-4-3-5-7-6/h3-5,8H,1-2H3 |
InChI Key |
WUJHGNOSPOPVCK-UHFFFAOYSA-N |
SMILES |
C[SiH](C)C1=CC=CO1 |
Canonical SMILES |
C[SiH](C)C1=CC=CO1 |
Synonyms |
2-Furyldimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Allyl-Silane Derivatives
describes compounds such as (3,3-difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane (3ta) (MW = 295.08), which shares a silane core but differs in substituents:
- Heterocyclic Group : Thiophene (sulfur-containing) vs. furan (oxygen-containing). Thiophene’s lower electronegativity enhances electron-richness compared to furan, influencing reactivity in cross-coupling reactions .
- Phenyl vs. Methyl Groups : The phenyl group in 3ta adds steric bulk and π-conjugation, whereas Furan-2-yl(dimethyl)silane’s methyl groups reduce steric hindrance.
Key Insight : Thiophene-based silanes (e.g., 3ta) may exhibit higher thermal stability due to sulfur’s polarizability, while furan derivatives are more susceptible to oxidative degradation .
Aryl-Silane Comparisons: Diphenylsilane
Diphenylsilane (C₁₂H₁₂Si, MW = 184.31 g/mol; ) contrasts with this compound:
Chlorinated Silanes: Dimethyldichlorosilane
Dimethyldichlorosilane (C₂H₆Cl₂Si, MW = 129.06 g/mol; ) highlights substituent-driven reactivity:
- Chlorine vs. Organic Groups : Chlorine atoms increase hydrophilicity and reactivity toward hydrolysis (e.g., forming HCl), making dimethyldichlorosilane hazardous compared to the more stable this compound .
- Industrial Use : Chlorinated silanes are precursors to silicones, while furan derivatives are niche intermediates in drug synthesis.
Trimethylsilyl Derivatives
lists furan-2-yloxy(trimethyl)silane , a trimethylsilyl ether derivative. Unlike this compound, this compound has an oxygen bridge between silicon and furan, altering its hydrolysis susceptibility and electronic properties .
Data Table: Comparative Analysis of Silane Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


